molecular formula C10H13N5O2S B12941996 2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid CAS No. 42204-31-9

2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid

Cat. No.: B12941996
CAS No.: 42204-31-9
M. Wt: 267.31 g/mol
InChI Key: PMRBNAQORARSML-UHFFFAOYSA-N
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Description

2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is a purine derivative with a unique structure that combines a purine ring with a thioacetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid typically involves the reaction of 2-amino-6-chloropurine with propylamine to form 2-amino-9-propyl-9H-purine. This intermediate is then reacted with thioglycolic acid under basic conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Condensation: The carboxylic acid group can form amides or esters through condensation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Alkyl halides or acyl chlorides.

    Condensation: Alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Alkylated or acylated derivatives.

    Condensation: Esters or amides.

Scientific Research Applications

2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

Mechanism of Action

The mechanism of action of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins, thereby inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: A precursor in the synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid.

    2-Amino-9-propyl-9H-purine: An intermediate in the synthesis process.

    Thioglycolic acid: Used in the synthesis of the final product.

Uniqueness

2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is unique due to its combination of a purine ring with a thioacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

42204-31-9

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

2-(2-amino-9-propylpurin-6-yl)sulfanylacetic acid

InChI

InChI=1S/C10H13N5O2S/c1-2-3-15-5-12-7-8(15)13-10(11)14-9(7)18-4-6(16)17/h5H,2-4H2,1H3,(H,16,17)(H2,11,13,14)

InChI Key

PMRBNAQORARSML-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCC(=O)O)N

Origin of Product

United States

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